molecular formula C21H18BrNO6 B2471673 (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 622794-44-9

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2471673
CAS No.: 622794-44-9
M. Wt: 460.28
InChI Key: BRHJDIRSDVKSCH-ODLFYWEKSA-N
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Description

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C21H18BrNO6 and its molecular weight is 460.28. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO6/c1-26-17-5-2-14(22)10-13(17)11-19-20(24)16-4-3-15(12-18(16)29-19)28-21(25)23-6-8-27-9-7-23/h2-5,10-12H,6-9H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHJDIRSDVKSCH-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize available knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, morpholine ring, and a bromo-substituted methoxybenzylidene moiety. Its molecular formula is C24H19BrN2O4C_{24}H_{19}BrN_{2}O_{4}, with a molecular weight of approximately 479.3 g/mol. The presence of the bromine and methoxy groups is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing benzofuran and methoxy groups have been tested against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems.

  • Mechanism of Action :
    • Compounds with similar scaffolds have shown to inhibit cell proliferation by inducing apoptosis in cancer cells. They often interact with DNA, leading to cell cycle arrest.
    • The binding affinity to DNA is critical; many compounds bind within the minor groove of DNA, which can affect transcriptional regulation and lead to apoptosis.
  • Case Studies :
    • A study evaluated the antitumor effects of benzofuran derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated significant cytotoxicity at low concentrations, suggesting potential for development as anticancer agents .
    • Another investigation highlighted the selectivity of certain benzofuran compounds against cancer cells compared to normal fibroblasts, indicating a favorable therapeutic index .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Compounds derived from similar frameworks have been tested against various bacterial strains.

  • Testing Methods :
    • Antimicrobial efficacy was assessed using broth microdilution methods following CLSI guidelines on Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
    • Results indicated that certain derivatives exhibited significant antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Summary of Research Findings

Activity Cell Line/Bacteria Effect Reference
AntitumorA549Induces apoptosis; IC50 values in low µM range
AntitumorHCC827Significant cytotoxicity; selective for tumor cells
AntimicrobialStaphylococcus aureusInhibition of growth; effective at low concentrations
AntimicrobialEscherichia coliEffective against resistant strains

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